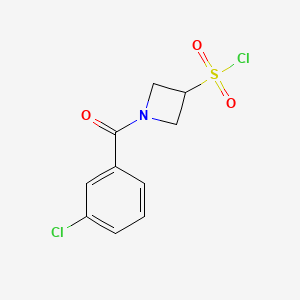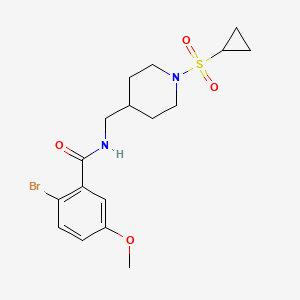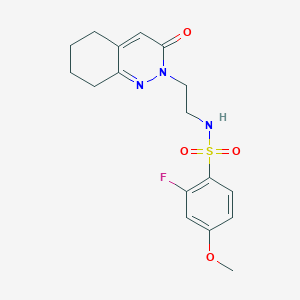
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride, also known as CBAS, is a chemical compound that belongs to the family of azetidines and sulfonyl chlorides. It has a molecular weight of 294.16 .
Synthesis Analysis
The synthesis of azetidines like this compound can be accomplished via various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9Cl2NO3S/c11-8-3-1-2-7 (4-8)10 (14)13-5-9 (6-13)17 (12,15)16/h1-4,9H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.15 and a molecular formula of C10H9Cl2NO3S .Scientific Research Applications
Glycoconjugation Method
Carbohydrate sulfonyl chlorides, akin to 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride, have been introduced as a new, facile glycoconjugation method with broad applications. This approach enables the synthesis of glycosylated cholesterol absorption inhibitors displaying high inhibitory efficacies, demonstrating the versatility of sulfonyl chlorides in synthesizing complex molecules (Kvaernø et al., 2005).
Synthetic Route to Functionalized Pyrrolidines
The compound's framework facilitates the synthesis of 2-(α-hydroxyalkyl)azetidines, which are precursors to functionalized pyrrolidines. This synthesis involves the treatment with sulfonyl chloride derivatives, highlighting the compound's utility in creating structurally diverse molecules with potential biological activities (Durrat et al., 2008).
Novel Azetidine Derivatives
Research has described a convenient synthesis pathway for structurally novel 1,3-disubstituted azetidine derivatives, employing azetidine building blocks and sulfonylated carbamic acid methyl ester. This method underscores the role of sulfonyl chloride derivatives in enabling the creation of new chemical entities with potential pharmaceutical applications (Kharul et al., 2008).
Sulfenyl and Sulfinyl Chloride Reactions
The interaction of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides with an azetidine ring, exemplifies the compound's relevance in synthesizing sulfur-containing organic molecules. This research provides insight into the mechanistic aspects of these reactions, showcasing the compound's versatility in organic synthesis (Mlostoń et al., 2008).
Lewis Acid-mediated Ring-opening
A study on the Lewis acid-mediated S(N)2-type ring-opening of N-sulfonylaziridines and azetidines illustrates the utility of such compounds in synthesizing 1,2- and 1,3-haloamines. This method highlights the compound's potential in creating derivatives with significant stereochemical control, important for the development of chiral molecules (Ghorai et al., 2010).
Properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGRESIQZSFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)


![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)
![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

